[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzoyloxy group, a fluoro substituent, and a pyrimidinyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the benzoyloxy and fluoro groups. The final step involves the attachment of the pyrimidinyl moiety under controlled conditions. Common reagents used in these reactions include benzoyl chloride, fluorinating agents, and pyrimidine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets stringent industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluoro and pyrimidinyl groups play a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate can be compared with similar compounds such as:
[(2R,4R,5R)-3-benzoyloxy-4-chloro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: Similar structure but with a chloro substituent instead of fluoro.
[(2R,4R,5R)-3-benzoyloxy-4-methyl-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: Contains a methyl group instead of fluoro.
[(2R,4R,5R)-3-benzoyloxy-4-hydroxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: Features a hydroxy group in place of fluoro.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the fluoro group in this compound imparts unique characteristics, such as increased stability and altered reactivity, distinguishing it from its analogs.
Properties
Molecular Formula |
C23H19FN2O6 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2/t17-,18-,19?,20-/m1/s1 |
InChI Key |
NNEJQWKQUWJJSO-LAURYZNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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